7-bromo-1,3-dihydroxy-9H-xanthen-9-one
Overview
Description
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one is a chemical compound with the CAS Number: 100334-97-2 . It has a molecular weight of 307.1 .
Synthesis Analysis
The synthesis of xanthones, the class of compounds to which 7-bromo-1,3-dihydroxy-9H-xanthen-9-one belongs, has been extensively studied. The classical method of xanthone synthesis, reported by Michael and Kostanecki, involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent . In 1955, it was found that the use of zinc chloride/phosphoryl chloride produced xanthones in better yield and with shorter reaction times .Molecular Structure Analysis
The molecular structure of 7-bromo-1,3-dihydroxy-9H-xanthen-9-one is represented by the InChI Code: 1S/C13H7BrO4/c14-6-1-2-10-8 (3-6)13 (17)12-9 (16)4-7 (15)5-11 (12)18-10/h1-5,15-16H .Scientific Research Applications
Cancer Cell Growth Inhibition
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one has been identified as a potent agent against cancer cells. A study by Liu et al. (2017) synthesized various xanthone derivatives and evaluated their in vitro inhibition activities against five cell lines. 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one was found to be the most active agent against MDA-MB-231 cell line growth with a significant inhibition concentration (IC50) value. Furthermore, a combination of this compound with 5,6-dimethylxanthone-4-acetic acid (DMXAA) showed a synergistic effect in anti-cancer therapy, suggesting its potential as a part of combination treatments for cancer (Liu et al., 2017).
Synthesis and Structural Studies
Several studies have focused on synthesizing and characterizing various xanthone derivatives, including 7-bromo-1,3-dihydroxy-9H-xanthen-9-one. Santos et al. (2009) reported efficient synthesis methods for a range of hydroxylated 2,3-diaryl-9H-xanthen-9-ones, providing valuable insights into their structural and stereochemical properties. These synthetic methodologies are critical for further exploration of these compounds in various scientific applications (Santos et al., 2009).
Crystallographic Analysis
The crystal structure and molecular conformation of related xanthene derivatives have also been a subject of interest. For instance, Huang et al. (2013) conducted a study on 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one, a closely related compound, providing insights into its planar molecular conformation and intramolecular hydrogen bonding. Such studies are essential for understanding the physical and chemical properties of these compounds, which can have implications in their biological activity (Huang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
7-bromo-1,3-dihydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO4/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELZRCNDZXKHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1,3-dihydroxy-9H-xanthen-9-one | |
CAS RN |
100334-97-2 | |
Record name | 7-bromo-1,3-dihydroxy-9H-xanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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